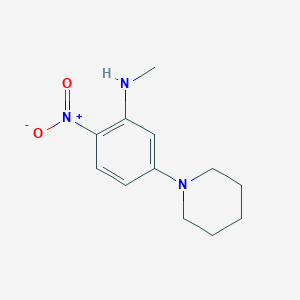![molecular formula C21H24N4O3 B4060558 2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4060558.png)
2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline
説明
2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been studied extensively for its potential use in scientific research. The compound is also known as ANQX and has been found to have a variety of applications in the field of neuroscience.
作用機序
ANQX acts as a potent antagonist of the AMPA subtype of glutamate receptors. This results in a reduction in the activity of these receptors, which can have a variety of effects on neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects:
ANQX has been found to have a variety of effects on neuronal function and behavior. In animal models, ANQX has been shown to impair learning and memory, reduce anxiety-like behavior, and alter synaptic plasticity.
実験室実験の利点と制限
ANQX has several advantages for use in scientific research. It is a potent and selective antagonist of the AMPA receptor, making it a valuable tool for studying the role of these receptors in neuronal function. However, ANQX has several limitations, including its relatively short half-life and the fact that it is not orally bioavailable.
将来の方向性
There are several directions for future research on ANQX. One area of interest is the potential for ANQX to be used as a therapeutic agent for neurological disorders. Another area of research is the development of more potent and selective AMPA receptor antagonists that could have even greater utility in scientific research. Finally, there is interest in exploring the role of AMPA receptors in other areas of the brain beyond the hippocampus, where they have been most extensively studied.
科学的研究の応用
ANQX has been found to be a useful tool in the study of glutamate receptors in the brain. Glutamate is a neurotransmitter that plays a critical role in synaptic transmission and has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
1-[4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-4-nitrophenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-16(26)22-10-12-23(13-11-22)19-6-7-20(25(27)28)21(14-19)24-9-8-17-4-2-3-5-18(17)15-24/h2-7,14H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMUZNAMKIBFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-ethyl-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)amino]ethanol](/img/structure/B4060487.png)

![2-(3,4-dimethoxyphenyl)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B4060494.png)

![5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4060502.png)
![1-(4-biphenylylcarbonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4060505.png)
![methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4060513.png)
![4-[(4-bromophenoxy)methyl]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4060524.png)
![5-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B4060530.png)
![(4aS*,8aR*)-2-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}decahydroisoquinoline](/img/structure/B4060535.png)
![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4060551.png)
![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-mesitylacetamide](/img/structure/B4060562.png)
![{1-[2-(difluoromethoxy)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4060574.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-2-adamantanamine hydrochloride](/img/structure/B4060588.png)